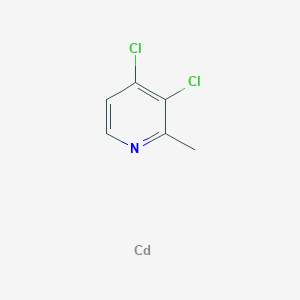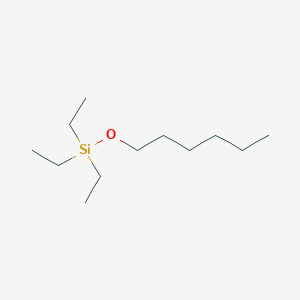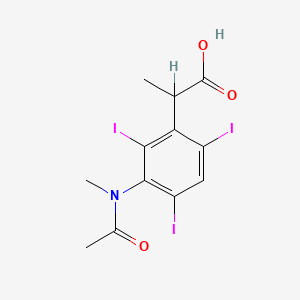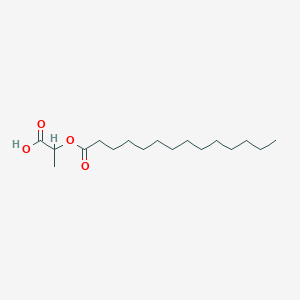
Cadmium;3,4-dichloro-2-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cadmium;3,4-dichloro-2-methylpyridine is a chemical compound with the molecular formula C6H5Cl2NCd. It is a cadmium complex with 3,4-dichloro-2-methylpyridine as the ligand.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cadmium;3,4-dichloro-2-methylpyridine typically involves the reaction of cadmium salts with 3,4-dichloro-2-methylpyridine under controlled conditions. One common method is the reaction of cadmium chloride with 3,4-dichloro-2-methylpyridine in an organic solvent such as ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete complexation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade cadmium salts and 3,4-dichloro-2-methylpyridine, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
化学反応の分析
Types of Reactions
Cadmium;3,4-dichloro-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form cadmium oxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state cadmium complexes.
Substitution: The 3,4-dichloro-2-methylpyridine ligand can be substituted with other ligands in the presence of suitable reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cadmium oxide, while substitution reactions can produce a variety of cadmium complexes with different ligands .
科学的研究の応用
Cadmium;3,4-dichloro-2-methylpyridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other cadmium complexes and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, including as a diagnostic agent.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of Cadmium;3,4-dichloro-2-methylpyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction .
類似化合物との比較
Similar Compounds
Cadmium;3,4-dichloro-2-methylpyridine: Unique due to its specific ligand and cadmium complexation.
Cadmium;2,4-dichloro-3-methylpyridine: Similar structure but different positional isomers.
Cadmium;3,5-dichloro-2-methylpyridine: Another isomer with different chemical properties
Uniqueness
This compound is unique due to its specific ligand arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
13842-15-4 |
|---|---|
分子式 |
C6H5CdCl2N |
分子量 |
274.43 g/mol |
IUPAC名 |
cadmium;3,4-dichloro-2-methylpyridine |
InChI |
InChI=1S/C6H5Cl2N.Cd/c1-4-6(8)5(7)2-3-9-4;/h2-3H,1H3; |
InChIキー |
FYHIJUIUARFYGV-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC(=C1Cl)Cl.[Cd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3H-Naphtho[2,1-b]pyran-3-one, 1-methyl-](/img/structure/B14717033.png)


![N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine](/img/structure/B14717064.png)
![[(4,5,6-Trichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14717072.png)


![1-[1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-yl]-2-methylpropan-1-one;hydrochloride](/img/structure/B14717084.png)




